5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core structure with a chlorine atom at the 5-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-aminobenzo[d]oxazole
- 7-Methylbenzo[d]oxazol-2(3H)-one
- 5-Chloro-7-methylbenzoxazole
Uniqueness
5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-7-methyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBSTFQOSDNXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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